Drometrizole trisiloxane

Description

a UVA and UVB light filte

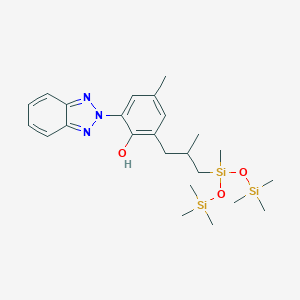

Structure

3D Structure

Properties

IUPAC Name |

2-(benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[methyl-bis(trimethylsilyloxy)silyl]propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39N3O3Si3/c1-18-14-20(15-19(2)17-33(9,29-31(3,4)5)30-32(6,7)8)24(28)23(16-18)27-25-21-12-10-11-13-22(21)26-27/h10-14,16,19,28H,15,17H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVYTMDMDZRHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC(C)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39N3O3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431753 | |

| Record name | Drometrizole trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155633-54-8 | |

| Record name | Drometrizole trisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155633-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Drometrizole trisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155633548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drometrizole trisiloxane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11585 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Drometrizole trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2H-BENZOTRIAZOL-2-YL)-4-METHYL-6-[2-METHYL-3-[1,3,3,3-TETRAMETHYL-1-[(TRIMETHYLSILYL)OXY]DISILOXANYL]PROPYL]PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DROMETRIZOLE TRISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC22845I1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the UV Absorption Mechanism of Drometrizole Trisiloxane (Mexoryl XL)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Drometrizole (B141654) trisiloxane, commercially known as Mexoryl XL, is a highly effective, photostable, broad-spectrum ultraviolet (UV) filter. As a lipophilic benzotriazole (B28993) derivative, it is a key component in many sunscreen formulations, providing robust protection against both UVA and UVB radiation. Its efficacy is rooted in its molecular structure, which facilitates a rapid and efficient photophysical process to dissipate harmful UV energy. This technical guide delves into the core mechanism of UV absorption by drometrizole trisiloxane, presenting available data, outlining relevant experimental protocols, and providing visualizations to elucidate the underlying processes.

Drometrizole trisiloxane is characterized by its exceptional ability to absorb UV radiation and release it as less harmful thermal energy[1]. This process is central to its function as a chemical sunscreen agent. The molecule exhibits strong absorption in both the UVA and UVB regions, with distinct absorption peaks that contribute to its broad-spectrum protection[2][3]. Its photostability ensures that it maintains its protective capabilities even after prolonged sun exposure, a critical attribute for an effective sunscreen ingredient[4][5].

Core Mechanism of UV Absorption: Excited-State Intramolecular Proton Transfer (ESIPT)

The remarkable photostability and UV-absorbing properties of drometrizole trisiloxane are attributed to a photophysical mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT). This process, characteristic of the 2-(2'-hydroxyphenyl)benzotriazole class of compounds to which drometrizole trisiloxane belongs, provides an efficient pathway for the dissipation of absorbed UV energy.

The ESIPT process can be broken down into the following key steps:

-

UV Photon Absorption: The molecule, existing in its ground electronic state (S0) in the enol form, absorbs a UV photon. This absorption excites the molecule to a higher electronic singlet state (S1).

-

Ultrafast Proton Transfer: In the excited state, the acidity of the phenolic proton and the basicity of a nitrogen atom in the benzotriazole ring increase significantly. This triggers an ultrafast transfer of the proton from the hydroxyl group to the nitrogen atom, forming an excited-state keto tautomer. This process occurs on a femtosecond to picosecond timescale.

-

Non-Radiative Decay: The excited keto tautomer is energetically unstable and rapidly decays to its ground state (S0) through non-radiative pathways, primarily releasing the absorbed energy as heat (vibrational energy).

-

Reverse Proton Transfer: In the ground state, the keto tautomer is less stable than the enol form. Consequently, a rapid reverse proton transfer occurs, regenerating the original enol tautomer.

This cyclical process allows the drometrizole trisiloxane molecule to repeatedly absorb UV photons and dissipate the energy as heat without undergoing significant chemical degradation, thus ensuring its high photostability.

Physicochemical and Photophysical Data

While specific quantitative photophysical data for drometrizole trisiloxane is not extensively available in public literature, likely due to its proprietary nature, the following table summarizes its known properties and provides illustrative values for a highly photostable benzotriazole derivative.

| Property | Value / Description | Reference |

| Chemical Name | 2-(2H-Benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl]phenol | [2] |

| Molecular Formula | C₂₄H₃₉N₃O₃Si₃ | [6] |

| Molar Mass | 501.85 g/mol | [6] |

| UV Absorption Peaks (λmax) | 303 nm (UVB), 344 nm (UVA) | [2][3] |

| Physical State | Off-white to pale yellow powder | [4] |

| Solubility | Oil-soluble | [4] |

| Photostability | High; does not significantly degrade under UV exposure. | [4][5] |

| Illustrative Photodegradation Quantum Yield (Φdeg) | < 1 x 10-5 | [7] |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the UV absorption and photostability of UV filters like drometrizole trisiloxane.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) quantifies how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Protocol:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of drometrizole trisiloxane in a suitable solvent (e.g., ethanol, cyclohexane) with known concentrations (e.g., ranging from 10⁻⁶ to 10⁻⁴ M)[8].

-

Instrument Setup: Turn on a UV-Vis spectrophotometer and allow it to warm up. Perform a baseline correction using the solvent as a blank[9].

-

Absorbance Measurement: Measure the absorbance of each standard solution at the wavelengths of maximum absorption (λmax), which for drometrizole trisiloxane are approximately 303 nm and 344 nm[8][9].

-

Data Analysis: Plot a graph of absorbance versus concentration for each λmax. The slope of the resulting straight line will be the molar extinction coefficient (ε)[10].

Photostability Assessment

Photostability is evaluated by measuring the change in UV absorbance after exposure to a controlled dose of UV radiation.

Protocol:

-

Sample Preparation: Prepare a solution of drometrizole trisiloxane of known concentration in a suitable solvent and record its initial UV-Vis absorption spectrum[6].

-

UV Irradiation: Expose the solution to a controlled source of UV radiation, such as a solar simulator, for a defined period[6].

-

Post-Irradiation Measurement: Record the UV-Vis absorption spectrum of the solution after irradiation[6].

-

Data Analysis: Compare the pre- and post-irradiation spectra. The percentage of degradation can be calculated from the decrease in absorbance at the λmax. A lower percentage indicates higher photostability[6]. The photodegradation quantum yield can be determined by using a chemical actinometer to quantify the photon flux[11].

Femtosecond Transient Absorption Spectroscopy

This technique allows for the direct observation of the ultrafast excited-state dynamics, including the ESIPT process.

Protocol:

-

Experimental Setup: A typical pump-probe transient absorption setup is used. A femtosecond laser system generates both the pump and probe pulses. The pump pulse (e.g., at a wavelength within the absorption band of drometrizole trisiloxane) excites the sample. The probe pulse, a broadband white-light continuum, measures the change in absorbance of the excited sample as a function of time delay between the pump and probe[12][13].

-

Sample Preparation: A dilute solution of drometrizole trisiloxane is continuously flowed through a sample cell to prevent photodegradation of the sample volume being probed.

-

Data Acquisition: The transient absorption spectra are recorded at various time delays, from femtoseconds to nanoseconds, after photoexcitation.

-

Data Analysis: The evolution of the transient absorption signals provides information on the lifetimes of the excited states and the kinetics of the ESIPT process.

Visualizations

ESIPT Signaling Pathway

Figure 1: The Excited-State Intramolecular Proton Transfer (ESIPT) photocycle.

Experimental Workflow for Photostability Assessment

Figure 2: Workflow for assessing the photostability of a UV filter.

Conclusion

Drometrizole trisiloxane's efficacy as a broad-spectrum UV filter is fundamentally linked to its molecular structure, which facilitates an efficient Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. This process allows for the rapid and safe dissipation of absorbed UV energy as heat, bestowing the molecule with remarkable photostability. While detailed quantitative photophysical data remains largely proprietary, the established principles of ESIPT in benzotriazole derivatives provide a strong theoretical framework for understanding its function. The experimental protocols outlined in this guide serve as a foundation for researchers seeking to characterize and evaluate the performance of drometrizole trisiloxane and other advanced UV filter technologies. Further research employing ultrafast spectroscopic techniques will continue to refine our understanding of these critical photoprotective molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. Drometrizole trisiloxane - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. qzebright.com [qzebright.com]

- 5. drometrizole trisiloxane | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Drometrizole trisiloxane | C24H39N3O3Si3 | CID 9848888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Investigating commercial sunscreens | Feature | RSC Education [edu.rsc.org]

- 9. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 10. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 11. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 12. nathan.instras.com [nathan.instras.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Function of Drometrizole Trisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drometrizole (B141654) trisiloxane, commercially known as Mexoryl XL, is a highly effective, photostable, broad-spectrum ultraviolet (UV) filter.[1] As a lipophilic benzotriazole (B28993) derivative, it is a key component in many sunscreen and skincare formulations, providing robust protection against both UVA and UVB radiation.[2][3] Its unique molecular structure, combining a UV-absorbing benzotriazole moiety with a lipophilic trisiloxane group, confers desirable properties such as high efficacy, excellent photostability, and water resistance, making it a valuable ingredient in modern sun care products.[1][3] This technical guide provides a comprehensive overview of the molecular structure, function, and key experimental data related to drometrizole trisiloxane.

Molecular Structure and Physicochemical Properties

Drometrizole trisiloxane is chemically described as 2-(2H-Benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl]phenol.[2] Its structure is characterized by a phenolic benzotriazole chromophore responsible for UV absorption, linked to a trisiloxane side chain that enhances its lipophilicity and compatibility with the oil phase of cosmetic emulsions.[3][4]

Table 1: Physicochemical Properties of Drometrizole Trisiloxane

| Property | Value | Reference |

| Chemical Formula | C₂₄H₃₉N₃O₃Si₃ | [2] |

| Molecular Weight | 501.84 g/mol | [2] |

| Appearance | Off-white to pale beige waxy solid | [5] |

| Solubility | Soluble in oils; slightly soluble in chloroform (B151607) and methanol. | [5][6] |

| UV Absorption Maxima (λmax) | 303 nm (UVB), 344 nm (UVA) | [2][7] |

Mechanism of Action as a UV Filter

Drometrizole trisiloxane functions as a chemical sunscreen agent by absorbing UV radiation and converting it into a less harmful form of energy, primarily heat.[1][3] This process is dictated by the electronic structure of the benzotriazole moiety.[3]

Upon absorption of UV photons, the molecule is promoted to an excited electronic state. It then rapidly dissipates this energy through non-radiative pathways, returning to its ground state without undergoing significant chemical degradation.[1][3] This high photostability is a key advantage over some other UV filters, such as avobenzone, which can degrade upon UV exposure.[8]

The molecule's broad-spectrum protection is attributed to its two distinct absorption peaks, one in the UVB range at 303 nm and another in the UVA range at 344 nm.[2][7] This dual absorption capacity allows it to effectively shield the skin from the damaging effects of a wide range of UV wavelengths.

Synthesis of Drometrizole Trisiloxane

The synthesis of drometrizole trisiloxane is a multi-step process that typically involves the hydrosilylation of a benzotriazole derivative with a trisiloxane compound.[3]

Below is a DOT script illustrating the logical workflow for a common synthesis route.

Caption: Logical workflow for the synthesis of drometrizole trisiloxane.

Experimental Protocols

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A common method for the quantification of drometrizole trisiloxane in cosmetic formulations is reverse-phase HPLC with UV detection.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A mixture of methanol, tetrahydrofuran, and water with 0.1% formic acid. A typical gradient elution might be employed.

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the cosmetic product and extract drometrizole trisiloxane using a suitable solvent mixture (e.g., methanol/tetrahydrofuran/water).

-

Filtration: Filter the extract through a 0.45 µm filter to remove particulate matter.

-

Injection: Inject a known volume of the filtered sample onto the HPLC column.

-

Detection: Monitor the eluent at a wavelength of approximately 340 nm.

-

Quantification: Create a calibration curve using standard solutions of drometrizole trisiloxane of known concentrations. Determine the concentration in the sample by comparing its peak area to the calibration curve.

In Vitro Photostability Assessment

The photostability of drometrizole trisiloxane can be evaluated by measuring the change in its UV absorbance after exposure to a controlled dose of UV radiation.

Instrumentation:

-

UV-Vis spectrophotometer

-

Solar simulator with a controlled UV output

Procedure:

-

Sample Preparation: Prepare a solution of drometrizole trisiloxane in a suitable solvent (e.g., ethanol) at a known concentration.

-

Initial Absorbance Measurement: Measure the initial UV absorbance spectrum of the solution from 290 to 400 nm.

-

UV Irradiation: Expose the solution to a controlled dose of UV radiation from a solar simulator for a specified period.

-

Final Absorbance Measurement: After irradiation, measure the UV absorbance spectrum of the solution again.

-

Calculation of Photodegradation: The percentage of photodegradation can be calculated by the change in absorbance at the λmax. A lower percentage indicates higher photostability.[3]

In Vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) Determination

The efficacy of a sunscreen formulation containing drometrizole trisiloxane can be assessed in vitro using standardized methods.

Instrumentation:

-

UV-Vis spectrophotometer with an integrating sphere

-

Solar simulator

-

Polymethylmethacrylate (PMMA) plates

Procedure:

-

Sample Application: Apply a uniform film of the sunscreen product onto a PMMA plate at a specified thickness (e.g., 1.3 mg/cm²).[9]

-

Drying: Allow the film to dry and equilibrate.

-

Initial Transmittance Measurement: Measure the initial UV transmittance of the sunscreen film from 290 to 400 nm.

-

UV Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator.

-

Final Transmittance Measurement: After irradiation, remeasure the UV transmittance.

-

Calculation: The SPF and UVA-PF values are calculated from the transmittance data using standardized equations that take into account the solar spectrum and the erythemal action spectrum (for SPF) or the Persistent Pigment Darkening (PPD) action spectrum (for UVA-PF).[10]

Efficacy and Performance Data

Drometrizole trisiloxane is known for its high photostability and its ability to work synergistically with other UV filters, such as ecamsule (B1337) (Mexoryl SX), to provide enhanced, broad-spectrum UV protection.[2][11]

Table 2: Performance Characteristics of Drometrizole Trisiloxane

| Parameter | Observation | Reference |

| Photostability | Highly photostable; does not degrade significantly upon exposure to sunlight. | [8] |

| Broad-Spectrum Protection | Absorbs both UVA and UVB radiation. | [2] |

| Synergistic Effects | Shows a synergistic effect in UV protection when combined with ecamsule (Mexoryl SX). | [2][11] |

| Regulatory Status | Approved for use in sunscreens in the EU, Canada, Australia, and Japan, among other countries. Not currently an approved active ingredient for sunscreen use in the U.S. | [8][12] |

| Maximum Approved Concentration (EU) | 15% | [12] |

Safety and Toxicology

Drometrizole trisiloxane has undergone safety evaluations by regulatory bodies such as the European Commission's Scientific Committee on Cosmetology (SCC).

Table 3: Summary of Toxicological Data for Drometrizole Trisiloxane

| Endpoint | Result | Reference |

| Acute Oral Toxicity (LD₅₀, rat) | > 2000 mg/kg | [13] |

| Dermal Absorption | Very low | [12] |

| Allergenicity | No evidence of allergenicity | [12] |

| Mutagenicity | No evidence of mutagenicity | [12] |

The SCC concluded that drometrizole trisiloxane is safe for use in cosmetic products as a UV light absorber at a maximum concentration of 15%.[12]

Conclusion

Drometrizole trisiloxane is a well-characterized and effective broad-spectrum UV filter with a strong safety profile. Its unique molecular structure provides high photostability and lipophilicity, making it an ideal ingredient for long-lasting and water-resistant sunscreen formulations. The synergistic effect observed with other UV filters further enhances its protective capabilities. The experimental protocols outlined in this guide provide a framework for the analysis and evaluation of this important cosmetic ingredient. For researchers and formulators in the field of sun care, drometrizole trisiloxane remains a cornerstone for developing high-performance products that offer reliable protection against the harmful effects of UV radiation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Drometrizole trisiloxane - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. specialchem.com [specialchem.com]

- 6. japsonline.com [japsonline.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Drometrizole trisiloxane | C24H39N3O3Si3 | CID 9848888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Ecamsule - Wikipedia [en.wikipedia.org]

- 12. cosmeticsinfo.org [cosmeticsinfo.org]

- 13. Amended final report of the safety assessment of Drometrizole as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Drometrizole Trisiloxane (Mexoryl XL)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drometrizole Trisiloxane, known by the trade name Mexoryl XL, is a lipophilic benzotriazole (B28993) derivative widely utilized as a broad-spectrum UV filter in sunscreen and cosmetic formulations.[1][2][3] Its molecular structure allows for the absorption of both UVA and UVB radiation, with absorption peaks at approximately 303 nm (UVB) and 344 nm (UVA).[2] A key feature of Drometrizole Trisiloxane is its photostability, which allows it to remain effective without significant degradation upon exposure to sunlight.[1] This guide provides an in-depth overview of the core synthesis pathways, key precursors, and experimental considerations for the production of Drometrizole Trisiloxane.

Core Synthesis Pathway: Hydrosilylation

The primary and most commercially significant pathway for the synthesis of Drometrizole Trisiloxane is a platinum-catalyzed hydrosilylation reaction.[1] This process involves the addition of a silicon-hydrogen (Si-H) bond from a trisiloxane precursor across the carbon-carbon double bond of an allyl-functionalized benzotriazole intermediate.[1] This method offers precise control over the final molecular architecture.[1]

The overall reaction can be summarized as the coupling of two key precursors:

-

2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-enyl)phenol : The UV-absorbing chromophore with an allyl group for reaction.

-

1,1,1,3,5,5,5-heptamethyltrisiloxane (B126769) : The silicon-containing component that provides the trisiloxane backbone.[4][5]

This reaction is typically catalyzed by a platinum complex, such as Karstedt's catalyst.[4]

Key Precursors and Intermediates

The successful synthesis of Drometrizole Trisiloxane is dependent on the quality and purity of its precursors.

| Precursor / Intermediate | Chemical Name | Role in Synthesis |

| Precursor 1 | 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-enyl)phenol | UV-absorbing benzotriazole core with an allyl functional group.[4][6] |

| Precursor 2 | 1,1,1,3,5,5,5-heptamethyltrisiloxane | Provides the Si-H bond and the trisiloxane backbone.[4][5][7] |

| Catalyst | Platinum-based complexes (e.g., Karstedt's catalyst) | Catalyzes the addition of the Si-H bond across the C=C double bond.[4] |

The synthesis of the primary intermediate, 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-enyl)phenol, is itself a multi-step process that can be achieved through various methods, often involving the coupling of a benzotriazole derivative with a substituted phenol.[6][8]

Experimental Protocols

While specific industrial protocols are proprietary, the following outlines a generalized methodology for the hydrosilylation step based on information disclosed in patents and chemical literature.[4]

Objective: To synthesize Drometrizole Trisiloxane via platinum-catalyzed hydrosilylation.

Materials:

-

2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-enyl)phenol

-

1,1,1,3,5,5,5-heptamethyltrisiloxane

-

Karstedt's catalyst (or another suitable platinum catalyst)

-

An appropriate organic solvent (e.g., toluene, 2-methyltetrahydrofuran, isopropyl acetate).[4]

-

Inert gas (Nitrogen or Argon)

Generalized Procedure:

-

Reactor Setup: A suitable reactor is charged with 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-enyl)phenol and the chosen solvent.[4]

-

Inert Atmosphere: The reactor is purged with an inert gas, such as nitrogen, to remove oxygen and moisture, which can interfere with the catalyst.[4]

-

Catalyst Introduction: The platinum catalyst is added to the stirred mixture.[4]

-

Siloxane Addition: 1,1,1,3,5,5,5-heptamethyltrisiloxane is slowly added to the reactor.

-

Heating and Reaction: The reaction mixture is heated to a specified temperature, typically between 30°C and 90°C, and stirred for a period sufficient to ensure complete reaction.[4] Reaction progress can be monitored using techniques like NMR or chromatography.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled. The product may be isolated through crystallization, filtration, and washing with a suitable solvent mixture (e.g., isopropanol/methanol/water).[4]

-

Drying: The final product is dried under vacuum to yield Drometrizole Trisiloxane as a crystalline solid.[4]

Quantitative Data from Cited Experiments

The following table summarizes quantitative data from example syntheses described in the patent literature. These values represent specific experimental outcomes and may vary based on reaction scale and conditions.

| Parameter | Example 1 (Toluene)[4] | Example 2 (Isopropanol)[4] | Example 3 (2-MeTHF)[4] |

| Reactant 1 (Benzotriazole Intermediate) | 5.0 g | 5.0 g | 5.0 g |

| Solvent | Toluene (5 ml) | Isopropanol (5 ml) | 2-Methyltetrahydrofuran (5 ml) |

| Reaction Temperature | 65°C | 65°C | Not Specified (Heated) |

| Final Product Mass | 7.82 g | 8.0 g | 8.0 g |

| Yield | 87% | 89% | 89% |

| Purity | > 99% | > 99% | > 99% |

Note: The data presented are derived from specific examples in patent literature and serve as a guide.[4] Actual results will depend on the precise experimental conditions employed.

References

- 1. Buy Drometrizole trisiloxane | 155633-54-8 [smolecule.com]

- 2. Drometrizole trisiloxane - Wikipedia [en.wikipedia.org]

- 3. incibeauty.com [incibeauty.com]

- 4. WO2012055064A1 - Process for preparing 2-hydroxyphenyl benzotriazole siloxane compounds - Google Patents [patents.google.com]

- 5. EP2632905B1 - Process for preparing 2-hydroxyphenyl benzotriazole siloxane compounds - Google Patents [patents.google.com]

- 6. EP2632904B1 - Process for preparing 2-hydroxyphenyl alkenyl benzotriazole compounds and process for preparing siloxane compounds containing 2-hydroxyphenyl benzotrizole function - Google Patents [patents.google.com]

- 7. 1,1,1,3,5,5,5-Heptamethyltrisiloxane | C7H21O2Si3 | CID 6327366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Benzotriazol-2-yl-4-methyl-6-(2-methylallyl)phenol [chembk.com]

in vitro skin penetration studies of drometrizole trisiloxane

An In-Depth Technical Guide to In Vitro Skin Penetration Studies of Drometrizole (B141654) Trisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of in vitro skin penetration studies concerning the UV filter, drometrizole trisiloxane (also known as Mexoryl XL). Drometrizole trisiloxane is a photostable broad-spectrum UV absorber used in sunscreen formulations to protect the skin from harmful solar radiation. Understanding its percutaneous absorption is critical for assessing its safety and efficacy.

Quantitative Data on Dermal Penetration

The primary finding from available in vitro studies on human skin is that drometrizole trisiloxane exhibits very limited dermal absorption. A key study submitted by L'Oreal to the U.S. Food and Drug Administration (FDA) concluded that the amount of drometrizole trisiloxane penetrating the skin is minimal.[1][2]

Table 1: Summary of In Vitro Human Skin Penetration of Drometrizole Trisiloxane

| Parameter | Value | Skin Compartment | Source |

| Percutaneous Absorption | < 0.5% of applied dose | Dermis + Receptor Fluid | [1][2] |

This low absorption profile is consistent with the intended function of a sunscreen agent, which is to remain on the surface of the skin to effectively absorb UV radiation.

Experimental Protocols

While the specific details of the pivotal L'Oreal study are not publicly available, a standard and robust methodology for conducting such studies is outlined in the OECD Test Guideline 428: Skin Absorption: In Vitro Method.[3][4] The following protocol is a detailed representation of how an in vitro skin penetration study for drometrizole trisiloxane would be conducted in accordance with these guidelines.

Principle of the Test

The study is designed to measure the absorption of a test substance, in this case, drometrizole trisiloxane, when applied to the surface of an excised skin sample. The skin sample separates the two chambers of a diffusion cell: a donor chamber where the substance is applied and a receptor chamber containing a fluid that mimics systemic circulation. The amount of the substance in the receptor fluid and within the different layers of the skin is quantified at the end of the experiment.

Materials and Methods

-

Test Substance: Drometrizole Trisiloxane, typically incorporated into a test formulation (e.g., a sunscreen emulsion).

-

Skin Model: Excised human skin (e.g., from abdominoplasty or mammoplasty) is the gold standard. The skin is dermatomed to a thickness of approximately 200-400 µm. The integrity of the skin barrier is confirmed prior to the experiment.

-

Diffusion Cell Apparatus: Static or flow-through Franz diffusion cells are commonly used. These cells consist of a donor chamber and a receptor chamber with a defined surface area for skin mounting (typically 0.5 to 2.0 cm²).

-

Receptor Fluid: The choice of receptor fluid is critical to ensure the sink conditions, meaning the concentration of the analyte in the receptor fluid does not exceed 10% of its solubility. For a lipophilic compound like drometrizole trisiloxane, a mixture of phosphate-buffered saline (PBS) and an organic solvent (e.g., ethanol, polysorbate 20) may be used. The fluid should be degassed before use to prevent air bubble formation.

-

Experimental Conditions:

-

Temperature: The skin surface temperature is maintained at 32 ± 1°C to mimic physiological conditions.

-

Dose Application: The test formulation is applied uniformly to the skin surface in the donor chamber at a dose relevant to typical consumer use (e.g., 2-5 mg/cm²).

-

Exposure Duration: A typical exposure duration for a sunscreen product is 24 hours.

-

Sampling: Aliquots of the receptor fluid are collected at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours) and replaced with fresh, pre-warmed receptor fluid.

-

Sample Analysis

At the end of the exposure period, the skin surface is washed to remove any unabsorbed formulation. The different skin compartments (stratum corneum, epidermis, and dermis) are separated. The collected receptor fluid samples, skin washings, and extracts from the skin compartments are then analyzed to quantify the concentration of drometrizole trisiloxane.

-

Analytical Method: A validated, sensitive, and specific analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and specificity, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are suitable techniques.[5][6]

Table 2: Representative HPLC/UPLC-MS/MS Parameters for Drometrizole Trisiloxane Analysis

| Parameter | HPLC/UV | UPLC-MS/MS |

| Column | C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) | C8 (e.g., 2.1 x 100 mm, 1.8 µm)[5] |

| Mobile Phase | Acetonitrile and water gradient | Gradient of methanol (B129727) and 0.1% formic acid in water[7] |

| Flow Rate | 1.0 mL/min | 0.2-0.4 mL/min[7] |

| Detection | UV at ~305 nm | ESI in positive ion mode |

| Quantification | External standard calibration | Stable isotope-labeled internal standard |

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro skin penetration study using a Franz diffusion cell.

Mechanism of UV Protection

Drometrizole trisiloxane's primary mechanism of action is the absorption of UV radiation, preventing it from reaching the viable layers of the skin and causing damage. This is a physicochemical process rather than a complex biological signaling pathway. The following diagram illustrates this protective mechanism at the skin surface.

Conclusion

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. eurolab.net [eurolab.net]

- 4. oecd.org [oecd.org]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Percutaneous Penetration and Dermal Exposure Risk Assessment of UV Absorbents in Sunscreens and Isolation Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Photostability and Degradation Pathways of Drometrizole Trisiloxane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Drometrizole (B141654) trisiloxane, a lipophilic benzotriazole (B28993) derivative, is a broad-spectrum UV filter known for its exceptional photostability, a critical attribute for ensuring sustained protection against UVA and UVB radiation in sunscreen and cosmetic formulations. This technical guide provides a comprehensive overview of the photostability of drometrizole trisiloxane, delving into its inherent protective mechanisms and its degradation pathways under forced conditions. Quantitative data from forced degradation studies are presented, alongside detailed experimental protocols. Furthermore, the underlying mechanism of its photostability, the Excited-State Intramolecular Proton Transfer (ESIPT), is elucidated. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in the development and evaluation of photoprotective agents.

Photostability of Drometrizole Trisiloxane

Drometrizole trisiloxane is widely recognized for its high degree of photostability, meaning it resists degradation upon exposure to UV radiation.[1][2][3] This characteristic is in stark contrast to other UV filters, such as avobenzone, which can be prone to photodegradation.[2] The inherent stability of drometrizole trisiloxane ensures consistent and long-lasting protection against the harmful effects of sun exposure.

Mechanism of Photostability: Excited-State Intramolecular Proton Transfer (ESIPT)

The remarkable photostability of drometrizole trisiloxane and other benzotriazole-based UV absorbers is attributed to a highly efficient and rapid photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). This mechanism allows for the safe dissipation of absorbed UV energy as heat, thereby preventing chemical degradation of the molecule.

The ESIPT process can be summarized in the following steps:

-

UV Absorption: The drometrizole trisiloxane molecule, in its ground state (enol form), absorbs a UV photon, leading to its excitation to a higher energy state (excited enol form).

-

Intramolecular Proton Transfer: In the excited state, a proton is rapidly transferred from the phenolic hydroxyl group to a nitrogen atom of the benzotriazole ring. This ultrafast transfer results in the formation of a transient, high-energy keto-tautomer.

-

Non-Radiative Decay: The excited keto-tautomer quickly returns to its ground state through non-radiative pathways, releasing the absorbed energy as thermal energy (heat).

-

Reverse Proton Transfer: In the ground state, a reverse proton transfer occurs, regenerating the original enol form of the molecule, ready to absorb another UV photon.

This entire cycle occurs on a picosecond timescale, making the deactivation of the excited state extremely efficient and preventing the molecule from undergoing degradative chemical reactions.

Forced Degradation Studies

While highly photostable under normal conditions, drometrizole trisiloxane can be forced to degrade under specific stress conditions. A key study by Babu et al. (2018) investigated its behavior under acidic, basic, oxidative, thermal, and photolytic stress as per the International Conference on Harmonization (ICH) guidelines.[4]

Summary of Forced Degradation Results

The study revealed that drometrizole trisiloxane is susceptible to degradation under acidic and basic conditions, while remaining stable under oxidative, thermal, and photolytic stress.[4] Three primary degradation products, designated as DP1, DP2, and DP3, were identified.[4]

| Stress Condition | % Degradation | Degradation Products Formed |

| Acid Hydrolysis (0.0001 M HCl, 6 hours) | 18.0% | DP3 |

| Base Hydrolysis (0.1 M NaOH, 1 hour) | 53.0% (total) | DP1, DP2, DP3 |

| Oxidative Stress | Stable | - |

| Thermal Stress | Stable | - |

| Photolytic Stress | Stable | - |

| Table 1: Summary of quantitative data from the forced degradation study of drometrizole trisiloxane.[4] |

Degradation Pathways

The degradation of drometrizole trisiloxane under forced hydrolytic conditions proceeds through the cleavage of the siloxane and ether linkages. The proposed structures of the degradation products suggest a stepwise breakdown of the trisiloxane side chain.

Proposed Degradation Products

Based on mass spectrometry (MSn) data from the study by Babu et al. (2018), the following degradation products were proposed:

-

DP1 and DP2: Formed under alkaline conditions, likely resulting from the hydrolysis of the siloxane bonds.

-

DP3: Formed under both acidic and alkaline conditions, suggesting the cleavage of the ether linkage connecting the propyl group to the phenyl ring.

Experimental Protocols

The following sections detail the methodologies employed in the forced degradation studies of drometrizole trisiloxane.

Forced Degradation Experimental Protocol

The stability-indicating study was performed according to ICH guidelines.[4]

-

Acid Hydrolysis: Drometrizole trisiloxane was treated with 0.0001 M hydrochloric acid (HCl) at room temperature for 6 hours.[4]

-

Base Hydrolysis: The drug substance was exposed to 0.1 M sodium hydroxide (B78521) (NaOH) at room temperature for 1 hour.[4]

-

Oxidative Degradation: The stability in the presence of an oxidizing agent was tested.

-

Thermal Degradation: The effect of elevated temperature on the stability of the drug was evaluated.

-

Photolytic Degradation: The drug was exposed to UV light to assess its photostability under forced conditions.

Analytical Methodology: UPLC-MS/MS

The separation and identification of drometrizole trisiloxane and its degradation products were achieved using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[4]

-

Chromatographic System: A UPLC system equipped with a C8 column (2.1 × 100 mm, 1.8 µm) was used for separation.[4]

-

Mobile Phase: A gradient elution was employed.

-

Detection: A tandem mass spectrometer was used for the identification and characterization of the parent drug and its degradation products.[4]

-

Wavelength: The detection wavelength was set at 305 nm.[4]

Conclusion

Drometrizole trisiloxane exhibits exceptional photostability due to its efficient ESIPT mechanism, making it a highly reliable UV filter. While it remains stable under normal photolytic, oxidative, and thermal conditions, it undergoes degradation through hydrolysis under acidic and basic environments, leading to the formation of distinct degradation products. The understanding of these degradation pathways and the robust analytical methods for their detection are crucial for formulation development, stability testing, and ensuring the safety and efficacy of sunscreen and cosmetic products. The data and protocols presented in this guide provide a foundational resource for professionals in the field of dermatological and cosmetic sciences.

References

In-Depth Technical Guide to the Thermal Stability of Drometrizole Trisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drometrizole Trisiloxane, marketed as Mexoryl XL, is a lipophilic benzotriazole-based UV filter widely used in sunscreen and cosmetic products. Its primary function is to absorb a broad spectrum of UV radiation, thereby protecting the skin from sun damage. A key attribute of Drometrizole Trisiloxane is its notable photostability, meaning it does not readily degrade upon exposure to light. This guide provides a comprehensive analysis of its thermal stability, a critical parameter for formulation development, manufacturing, and ensuring product safety and efficacy throughout its shelf life. While detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data are not extensively available in the public domain, this document synthesizes the existing information from safety data sheets and stability studies to provide a thorough overview.

Thermal Stability Data

The thermal stability of Drometrizole Trisiloxane is generally reported as high, with no significant decomposition under normal use and storage conditions. However, specific quantitative data from standardized thermal analysis techniques like TGA and DSC are limited in publicly accessible literature. The available information is summarized in the table below.

| Parameter | Value | Source |

| Decomposition Temperature | Not determined / Not available | Safety Data Sheet |

| Thermal Stress Study | Stable, no significant degradation observed (105°C for 48 hours) | Stability Study |

| Auto-ignition Temperature | > 47 °C | Safety Data Sheet |

| Hazardous Decomposition Products | Irritating and/or toxic fumes or gases. Emits toxic fumes under fire conditions, including Nitrogen oxides (NOx) and Silicon oxides (SiOx). | Safety Data Sheet |

| General Stability | Stable under recommended storage conditions. No decomposition if used according to specifications. | Safety Data Sheet |

Experimental Protocols for Thermal Analysis

To comprehensively assess the thermal stability of Drometrizole Trisiloxane, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal analytical techniques employed. The following are detailed, generalized protocols for conducting these experiments on a solid organic compound like Drometrizole Trisiloxane.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of Drometrizole Trisiloxane by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate (B1200264) for mass loss and indium for temperature).

-

Sample Preparation: Accurately weigh 5-10 mg of Drometrizole Trisiloxane powder into a clean, tared TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Rate: A linear heating rate of 10 °C/min is standard.

-

Temperature Range: Typically from ambient temperature (e.g., 25 °C) to a temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

-

-

Data Acquisition: Record the mass of the sample as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition (Tonset) and the temperature at specific mass loss percentages (e.g., T5%, T10%, T50%).

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from Drometrizole Trisiloxane as a function of temperature to identify thermal transitions such as melting, crystallization, and decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of Drometrizole Trisiloxane powder into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Heat from ambient temperature to a temperature above the expected melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).

-

Hold isothermally for a few minutes to ensure complete melting.

-

Cool at a controlled rate (e.g., 10 °C/min) back to ambient temperature to observe crystallization.

-

Reheat at the same controlled rate to observe the glass transition and melting of the recrystallized material.

-

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify and quantify endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition) by integrating the peak areas.

-

Determine the melting point (Tm) as the peak temperature of the melting endotherm and the glass transition temperature (Tg) as the midpoint of the step change in the baseline.

-

Visualizations

Experimental Workflow for Thermal Stability Analysis

Caption: Workflow for Thermal Stability Analysis.

Potential Thermal Degradation Pathway

Caption: Potential Thermal Degradation Pathway.

Conclusion

Drometrizole Trisiloxane is recognized for its excellent photostability, a crucial characteristic for its application as a UV filter. Based on available safety data and limited studies, it also possesses good thermal stability under normal conditions of use and storage, with no significant degradation reported at temperatures up to 105°C. However, a comprehensive public dataset from TGA and DSC analyses, detailing specific decomposition temperatures and thermal transitions, is currently lacking. The provided experimental protocols offer a standardized approach for researchers and formulation scientists to conduct such analyses to generate specific data for their applications. The potential for the evolution of nitrogen and silicon oxides upon forced thermal decomposition underscores the importance of understanding its complete thermal profile for ensuring safety and stability in pharmaceutical and cosmetic formulations.

Drometrizole Trisiloxane: An In-Depth Technical Guide to its Ecotoxicity and Environmental Fate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drometrizole Trisiloxane, marketed as Mexoryl XL by L'Oréal, is a lipophilic benzotriazole (B28993) derivative used as a broad-spectrum UV absorber in sunscreen products.[1] Its function is to protect the skin from the harmful effects of both UVA and UVB radiation.[2] As with many personal care product ingredients, understanding the ecotoxicity and environmental fate of Drometrizole Trisiloxane is crucial for a comprehensive environmental risk assessment. This technical guide provides a summary of the available information on its environmental properties and details the standard experimental protocols used to evaluate such compounds.

Physicochemical Properties and Environmental Fate

The environmental fate of a substance is governed by its physicochemical properties, which influence its distribution, degradation, and potential for bioaccumulation in various environmental compartments.

Table 1: Physicochemical and Environmental Properties of Drometrizole Trisiloxane (and related compound Drometrizole for context)

| Property | Value | Reference/Comment |

| Drometrizole Trisiloxane | ||

| Chemical Name | 2-(2H-benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl]phenol | [4] |

| Molecular Formula | C24H39N3O3Si3 | PubChem |

| Molecular Weight | 505.8 g/mol | PubChem |

| Water Solubility | Insoluble | Inferred from lipophilic nature[1] |

| Log Kow (Octanol-Water Partition Coefficient) | Data not publicly available | Expected to be high due to its lipophilic nature. |

| Drometrizole (related compound) | ||

| Log P (octanol/water) | 4.31 | [2] |

| Water Solubility | Insoluble | [5] |

Abiotic and Biotic Degradation

The persistence of Drometrizole Trisiloxane in the environment is determined by its susceptibility to degradation processes, both abiotic (e.g., hydrolysis, photolysis) and biotic (biodegradation).

-

Hydrolysis: As a trisiloxane derivative, the silicon-oxygen bonds in Drometrizole Trisiloxane could potentially be susceptible to hydrolysis under certain environmental pH conditions. However, specific data on its hydrolysis rate are not publicly available.

-

Photodegradation: Being a UV filter, Drometrizole Trisiloxane is designed to be photostable to effectively protect the skin.[6] This inherent photostability may translate to slower degradation in the presence of sunlight in aquatic environments.

-

Biodegradation: The biodegradability of a chemical is a key factor in its environmental persistence. "Ready biodegradability" is assessed using standardized tests like those described in the OECD 301 guidelines.[7] There is no publicly available information to indicate that Drometrizole Trisiloxane is readily biodegradable.

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log Kow) and confirmed through experimental studies. Given its lipophilic nature, Drometrizole Trisiloxane may have the potential to bioaccumulate in aquatic organisms. The bioconcentration factor (BCF) is experimentally determined using protocols such as the OECD Guideline 305.[8]

Environmental Distribution

Due to its low water solubility, Drometrizole Trisiloxane released into the aquatic environment is expected to partition to suspended solids, sediments, and sludge in wastewater treatment plants (WWTPs). Its presence in the environment would likely be concentrated in these compartments rather than the water column.

Ecotoxicity

Ecotoxicity studies are essential to determine the potential adverse effects of a substance on aquatic and terrestrial organisms. Standardized tests are conducted on representative species from different trophic levels.

Table 2: Summary of Ecotoxicity Endpoints for Drometrizole Trisiloxane (Data Not Publicly Available)

| Test Organism | Endpoint | Value (mg/L) | Test Guideline |

| Acute Toxicity | |||

| Fish (e.g., Rainbow Trout, Zebrafish) | 96-hour LC50 | Data not available | OECD 203 |

| Aquatic Invertebrate (e.g., Daphnia magna) | 48-hour EC50 | Data not available | OECD 202 |

| Algae (e.g., Pseudokirchneriella subcapitata) | 72-hour EC50 | Data not available | OECD 201 |

| Chronic Toxicity | |||

| Fish | NOEC/LOEC | Data not available | OECD 210/215 |

| Aquatic Invertebrate | NOEC/LOEC | Data not available | OECD 211 |

While specific data for Drometrizole Trisiloxane is unavailable, L'Oréal has stated that studies show Mexoryl XL is not toxic to coral reefs even at concentrations higher than those found in the sea.[2]

Experimental Protocols

The following sections detail the standard methodologies for key experiments cited in the assessment of a chemical's ecotoxicity and environmental fate.

Ready Biodegradability - OECD 301

The OECD Guideline 301 for "Ready Biodegradability" comprises several methods to screen chemicals for their potential for rapid and ultimate biodegradation in an aerobic aqueous medium.[7] The Manometric Respirometry Test (OECD 301F) is a commonly used method.[9]

Experimental Workflow for OECD 301F:

Bioaccumulation in Fish: Aqueous and Dietary Exposure - OECD 305

The OECD Guideline 305 is designed to determine the bioconcentration factor (BCF) of a chemical in fish.[8] The test consists of an uptake phase followed by a depuration phase.

Experimental Workflow for OECD 305 (Aqueous Exposure):

Aquatic Toxicity Testing

Acute and chronic toxicity tests on aquatic organisms are fundamental for determining the potential harm of a substance to aquatic ecosystems.

Logical Flow for Aquatic Ecotoxicity Assessment:

References

- 1. L’Oreal Falls Short On Safety, Efficacy, Adverse Event Data [insights.citeline.com]

- 2. inside-our-products.loreal.com [inside-our-products.loreal.com]

- 3. Federal Register :: Drometrizole Trisiloxane Eligibility for Potential Inclusion in Sunscreen Monograph; Over-the-Counter Sunscreen Drug Products for Human Use; Request for Safety, Effectiveness, and Environmental Data [federalregister.gov]

- 4. ewg.org [ewg.org]

- 5. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Drometrizole Trisiloxane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Drometrizole Trisiloxane, a common UV filter in sunscreen and cosmetic products. The protocols outlined below utilize High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS), offering solutions for various matrices and analytical requirements.

Overview of Analytical Methods

Drometrizole Trisiloxane can be effectively quantified using several analytical techniques. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

-

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the analysis of Drometrizole Trisiloxane in cosmetic formulations. It offers good precision and accuracy for quality control and formulation development.

-

Ultra-Performance Liquid Chromatography (UPLC) provides a significant advantage in terms of speed and resolution, allowing for faster analysis times and improved separation from complex matrix components.

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective method, particularly suitable for the analysis of Drometrizole Trisiloxane in more complex matrices like environmental samples, where lower detection limits are often required.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the described analytical methods, allowing for easy comparison of their performance characteristics.

Table 1: HPLC Method Performance

| Parameter | Method 1 | Method 2 |

| Linear Range | 5.0 - 500 mg/L | Not Specified |

| Correlation Coefficient (r) | 0.999 | >0.999 |

| Limit of Quantification (LOQ) | 5.0 mg/kg | 5 mg/kg[1] |

| Recovery | 90% - 110% | 85% - 107% |

| Relative Standard Deviation (RSD) | < 10% (n=6) | < 3% |

Table 2: UPLC Method Performance

| Parameter | Value |

| Linearity | Validated |

| Accuracy | Validated |

| Precision | Validated (RSD for peak area: 0.4%)[2] |

| Robustness | Validated |

| Specificity | Validated |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the quantification of Drometrizole Trisiloxane in sunscreen and cosmetic products.

3.1.1. Sample Preparation

-

Accurately weigh a representative portion of the cosmetic sample.

-

Dissolve the sample in a suitable solvent. A mixture of water, tetrahydrofuran, and methanol (B129727) has been shown to be effective.[3] For some formulations, methanol/acetone can be used, potentially with the addition of sodium hydroxide (B78521) to improve recovery.[1]

-

For thorough extraction, sonicate the sample mixture in an ultrasonic bath at 60°C for 15 minutes.[1]

-

Centrifuge the sample to separate any undissolved excipients.

-

Filter the supernatant through a 0.45 µm nylon membrane filter prior to injection.[1]

-

If necessary, dilute the filtered sample to fall within the calibration range of the instrument.

3.1.2. HPLC Instrumentation and Conditions

-

HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD) is suitable.

-

Column:

-

Method 1: Agilent C18 column (250 x 4.6 mm, 5 µm).[3]

-

Method 2: Welch Xtimate C18 column (250 x 4.6 mm, 5 µm).

-

-

Mobile Phase:

-

Method 1: Isocratic elution with 0.1% Formic acid in water:Methanol:Tetrahydrofuran (2:9:9, v/v/v).[3]

-

Method 2: Gradient elution with 0.1% Formic acid in water:Methanol:Tetrahydrofuran (2:6:2, v/v/v).

-

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 340 nm[3] or a range including 305 nm and 355 nm.

-

Injection Volume: 1 - 20 µL.

-

Column Temperature: 30°C.[1]

3.1.3. Data Analysis

-

Prepare a series of calibration standards of Drometrizole Trisiloxane in the mobile phase.

-

Inject the standards and the prepared sample solutions into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of Drometrizole Trisiloxane in the samples by interpolating their peak areas from the calibration curve.

Ultra-Performance Liquid Chromatography (UPLC) Protocol

This UPLC method offers a rapid and sensitive approach for the quantification of Drometrizole Trisiloxane, particularly in the context of stability testing and impurity analysis.[2][4][5]

3.2.1. Sample Preparation

-

Accurately weigh and transfer approximately 10 mg of the Drometrizole Trisiloxane sample into a 100 mL volumetric flask.[2]

-

Add approximately 70 mL of methanol and sonicate to dissolve.[2]

-

Dilute to the mark with methanol to achieve a concentration of 100 µg/mL.[2]

3.2.2. UPLC Instrumentation and Conditions

-

UPLC System: A Waters Acquity H-Class UPLC system with a Photodiode Array (PDA) detector is recommended.[2]

-

Column: Agilent Zorbax SB RRHD C8 (100 mm x 2.1 mm, 1.8 µm).[2]

-

Mobile Phase:

-

Gradient Program:

-

0-6 min: 80% B

-

6-10 min: 80-100% B

-

10-16 min: 100% B

-

16-16.2 min: 100-80% B

-

16.2-18 min: 80% B[2]

-

-

Flow Rate: 0.25 mL/min.[2]

-

Injection Volume: 2 µL.[2]

-

Column Temperature: 30°C.[2]

3.2.3. Data Analysis

Follow the same data analysis procedure as outlined for the HPLC method, using appropriate UPLC software for peak integration and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general framework for the analysis of Drometrizole Trisiloxane in complex environmental matrices such as sewage sludge. This method often requires a more rigorous sample preparation process to remove interfering substances.

3.3.1. Sample Preparation (QuEChERS Approach)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common approach for extracting analytes from complex matrices.

-

Homogenize the sample (e.g., soil, sludge).

-

Weigh a representative subsample into a centrifuge tube.

-

Add an appropriate organic solvent (e.g., acetonitrile).

-

Add extraction salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

-

Shake vigorously and centrifuge.

-

Collect the supernatant (organic phase).

-

Perform a dispersive solid-phase extraction (d-SPE) cleanup by adding a sorbent (e.g., PSA, C18) to the supernatant to remove interfering compounds.

-

Vortex and centrifuge.

-

The final extract is ready for GC-MS analysis.

3.3.2. GC-MS Instrumentation and Conditions

-

GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

-

Column: A low-polarity column, such as a DB-5MS, is often suitable for the analysis of semi-volatile organic compounds.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless injection is typically used for trace analysis.

-

Temperature Program: An optimized temperature ramp will be required to ensure good separation of the analyte from other matrix components.

-

Ionization Mode: Electron Ionization (EI).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan for qualitative analysis.

3.3.3. Data Analysis

Quantification is typically performed using an internal standard method to correct for matrix effects and variations in instrument response. A calibration curve is generated by analyzing standards containing the analyte and the internal standard at various concentrations.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the analytical methods described.

Caption: HPLC analysis workflow for Drometrizole Trisiloxane.

Caption: UPLC analysis workflow for Drometrizole Trisiloxane.

Caption: GC-MS analysis workflow for Drometrizole Trisiloxane.

References

Application Note: HPLC-UV Method for the Determination of Drometrizole Trisiloxane in Sunscreen Formulations

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Drometrizole Trisiloxane, a common lipophilic UV filter, in sunscreen products. The described protocol provides a reliable methodology for researchers, scientists, and drug development professionals involved in the quality control and formulation of cosmetic products. The method is characterized by its simplicity, accuracy, and precision, making it suitable for routine analysis.

Introduction

Drometrizole Trisiloxane (DRT) is a photostable, broad-spectrum UV absorber widely used in sunscreen formulations to protect the skin from harmful solar radiation.[1] Accurate quantification of DRT in these products is crucial for ensuring product efficacy and regulatory compliance. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely adopted analytical technique for the determination of UV filters in cosmetic matrices due to its specificity, sensitivity, and reliability.[2][3] This document presents a detailed protocol for the analysis of Drometrizole Trisiloxane in sunscreens using an HPLC-UV system. The method has been adapted from established UPLC procedures for DRT and general HPLC methods for other UV filters.[1]

Experimental

Materials and Reagents

-

Drometrizole Trisiloxane analytical standard (≥98.0% purity)[4][5]

-

Methanol (B129727) (HPLC grade)[1]

-

Acetonitrile (HPLC grade)

-

Water (HPLC or Milli-Q grade)[1]

-

Formic acid (optional, for mobile phase modification)

-

Sunscreen product containing Drometrizole Trisiloxane

Instrumentation

-

HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Analytical column: A C8 or C18 reversed-phase column is suitable. A specific example is an Agilent Zorbax SB RRHD C8 (100 mm × 2.1 mm, 1.8 µm particle size) or a similar C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1][6]

-

Data acquisition and processing software (e.g., Empower 3).[1]

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of Drometrizole Trisiloxane:

| Parameter | Condition |

| Mobile Phase | A: WaterB: Methanol |

| Gradient | Time (min) / %B: 0/80, 6/80, 10/100, 16/100, 16.2/80, 18/80[1] |

| Flow Rate | 0.25 mL/min (for 2.1 mm ID column) to 1.0 mL/min (for 4.6 mm ID column) |

| Column Temperature | 30 °C[1] |

| Detection Wavelength | 305 nm[1][7] |

| Injection Volume | 2 µL (for UPLC) to 20 µL (for HPLC) |

| Diluent | Methanol[1] |

Protocols

Standard Solution Preparation

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of Drometrizole Trisiloxane reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with methanol to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

-

Accurately weigh about 0.1 to 0.5 g of the sunscreen product into a 50 mL centrifuge tube.

-

Add a known volume of methanol (e.g., 25 mL) to the tube.

-

Vortex the sample for 2-3 minutes to disperse the sunscreen.

-

Place the tube in an ultrasonic bath for 15-30 minutes to facilitate the extraction of Drometrizole Trisiloxane.[8][9]

-

Centrifuge the sample at approximately 4000-5000 rpm for 10-15 minutes to separate the excipients.[8][9]

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[6][10]

-

If necessary, dilute the filtered sample with methanol to bring the concentration of Drometrizole Trisiloxane within the calibration range.

Method Validation Parameters (Illustrative)

The analytical method should be validated according to ICH guidelines or internal laboratory protocols.[3] The following table summarizes typical validation parameters for HPLC analysis of UV filters.

| Parameter | Typical Specification |

| Linearity (r²) | ≥ 0.999[11][12] |

| Precision (%RSD) | ≤ 2.0%[2][12] |

| Accuracy (% Recovery) | 98.0% to 102.0%[2][12] |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Specificity | No interference from blank or placebo at the retention time of the analyte |

Data Presentation

Table 1: Chromatographic Performance

| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |

| Drometrizole Trisiloxane | To be determined experimentally | Typically ≤ 2.0 | Typically > 2000 |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range (µg/mL) | e.g., 1 - 100 |

| Correlation Coefficient (r²) | e.g., 0.9995 |

| LOD (µg/mL) | To be determined |

| LOQ (µg/mL) | To be determined |

| Intra-day Precision (%RSD, n=6) | e.g., < 1.5% |

| Inter-day Precision (%RSD, n=6) | e.g., < 2.0% |

| Accuracy (% Recovery) | e.g., 99.0 - 101.5% |

Workflow Diagram

Caption: Workflow for HPLC-UV analysis of Drometrizole Trisiloxane in sunscreens.

Conclusion

The HPLC-UV method described in this application note is a straightforward and effective protocol for the quantification of Drometrizole Trisiloxane in sunscreen products. The detailed experimental procedure and validation guidelines provide a solid foundation for quality control and research applications in the cosmetics industry.

References

- 1. japsonline.com [japsonline.com]

- 2. nasetjournal.com [nasetjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Drometrizole trisiloxane analytical standard | 155633-54-8 [sigmaaldrich.com]

- 5. Drometrizole trisiloxane, ≥98% (HPLC), MilliporeSigma™ Supelco™ | Fisher Scientific [fishersci.ca]

- 6. Development and application of a HPLC method for eight sunscreen agents in suncare products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. DROMETRIZOLE TRISILOXANE [chembk.com]

- 12. Drometrizole trisiloxane | 155633-54-8 | Benchchem [benchchem.com]

Application Note: A Sensitive UPLC-MS/MS Protocol for the Detection of Drometrizole Trisiloxane and its Potential Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

Drometrizole (B141654) trisiloxane is a lipophilic benzotriazole (B28993) derivative utilized as a broad-spectrum UV absorber in sunscreen products.[1][2] It is designed to be photostable, offering protection against both UVA and UVB radiation.[1][3] Pharmacokinetic studies suggest that drometrizole trisiloxane has minimal to no percutaneous absorption, leading to limited systemic exposure.[3][4][5][6] Consequently, the presence of systemic metabolites is expected to be minimal. However, sensitive analytical methods are crucial for investigating any potential biotransformation, particularly in preclinical and clinical safety assessments.

This application note details a proposed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) protocol for the sensitive detection and quantification of drometrizole trisiloxane and its putative metabolites in biological matrices. The methodology is based on established analytical principles for related compounds and forced degradation products.[7][8]

Experimental Protocols

Sample Preparation (Human Plasma)

A protein precipitation method is recommended for the extraction of drometrizole trisiloxane and its potential metabolites from plasma, owing to its simplicity and efficiency.[9]

-

Materials:

-

Human plasma samples

-

Ice-cold acetonitrile (B52724)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Reconstitution solvent (Mobile Phase A:Mobile Phase B, 50:50 v/v)

-

-

Protocol:

-

Thaw frozen human plasma samples to room temperature.

-

To a 1.5 mL microcentrifuge tube, add 200 µL of the plasma sample.

-

Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.

-